1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene is a complex organic compound characterized by multiple nitro groups and a highly conjugated system of aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between 2,2-bis(3-nitrophenyl)ethene and the corresponding phenyl derivatives through a Wittig reaction.
Aromatic Substitution: Subsequent steps involve aromatic substitution reactions to introduce additional nitro groups and phenyl rings. These reactions are often carried out under controlled conditions using strong acids or bases as catalysts.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings. Common reagents include halogens, sulfonic acids, and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogens (Cl₂, Br₂), sulfonic acids (HSO₃H), alkylating agents (R-X)
Major Products
Oxidation: Quinones, nitroso derivatives
Reduction: Amino derivatives
Substitution: Halogenated, sulfonated, or alkylated aromatic compounds
Scientific Research Applications
1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system and electronic properties.
Organic Electronics: Serves as a precursor for the synthesis of conductive polymers and other electronic materials.
Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene involves its interaction with molecular targets through its nitro groups and aromatic rings. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, its conjugated system allows for interactions with biological macromolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1′-([1,1′-Biphenyl]-4,4′-diyl)bis(3-aryl-5-phenylformazans)
- N-Phenyl-bis(trifluoromethanesulfonimide)
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
Uniqueness
1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene is unique due to its highly conjugated system and multiple nitro groups, which confer distinct electronic and chemical properties. These features make it particularly suitable for applications in organic electronics and materials science, where its analogs may not perform as effectively.
Properties
CAS No. |
852461-38-2 |
---|---|
Molecular Formula |
C46H30N4O8 |
Molecular Weight |
766.7 g/mol |
IUPAC Name |
1-[2-[4-[4-[4-[2,2-bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene |
InChI |
InChI=1S/C46H30N4O8/c51-47(52)41-9-1-5-37(27-41)45(38-6-2-10-42(28-38)48(53)54)25-31-13-17-33(18-14-31)35-21-23-36(24-22-35)34-19-15-32(16-20-34)26-46(39-7-3-11-43(29-39)49(55)56)40-8-4-12-44(30-40)50(57)58/h1-30H |
InChI Key |
VXHHKSVSGQEZRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=C(C5=CC(=CC=C5)[N+](=O)[O-])C6=CC(=CC=C6)[N+](=O)[O-])C7=CC(=CC=C7)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.